molecular formula C9H8ClN B1588964 5-chloro-3-methyl-1H-indole CAS No. 71095-42-6

5-chloro-3-methyl-1H-indole

Cat. No. B1588964
CAS RN: 71095-42-6
M. Wt: 165.62 g/mol
InChI Key: MWEBJGCQVFUVQL-UHFFFAOYSA-N
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Description

5-Chloro-3-methyl-1H-indole is a solid compound . It has a molecular weight of 165.62 . The IUPAC name for this compound is 5-chloro-3-methyl-1H-indole .


Molecular Structure Analysis

The InChI code for 5-chloro-3-methyl-1H-indole is 1S/C9H8ClN/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5,11H,1H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

5-Chloro-3-methyl-1H-indole is a solid compound . The compound should be stored in a refrigerator . It is shipped at room temperature .

Scientific Research Applications

Nucleophilic Reactivities of Indoles

  • Research Focus: Investigated the kinetics of coupling of various indoles, including 5-chloro-3-methyl-1H-indole, with reference benzhydryl cations. This study contributes to understanding the nucleophilic character of indoles which is crucial in synthetic organic chemistry (S. Lakhdar et al., 2006).

Molecular Docking Studies

  • Research Focus: A study on the synthesis and characterization of compounds derived from 5-chloro-3-methyl-1H-indole, emphasizing their potential interactions with target proteins like EGFR, which is significant in drug development (G. Ganga Reddy et al., 2022).

Synthesis and Characterization of Indole Compounds

  • Research Focus: Focused on synthesizing and characterizing indole compounds, including derivatives of 5-chloro-3-methyl-1H-indole, for their potential biological activities such as anti-tumor and anti-inflammatory (D. Geetha et al., 2019).

Synthesis of 5-HT6 Receptor Agonists

  • Research Focus: Examined the synthesis of 2-alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles, including 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, for potential application as 5-HT6 receptor agonists, relevant in neurological research (Cecilia Mattsson et al., 2005).

Synthesis of CB1 Receptor Modulators

  • Research Focus: Investigated the structural requirements for indole-2-carboxamides, including 5-chloro-3-methyl-1H-indole derivatives, for allosteric modulation of the cannabinoid type 1 receptor (CB1), which is significant in the field of neuropharmacology (Leepakshi Khurana et al., 2014).

Synthesis of Heterocyclic Systems

  • Research Focus: Described the synthesis of new heterocyclic systems derived from 5-chloro-1H-indole-2,3-dione, showing the versatility of 5-chloro-3-methyl-1H-indole in creating a variety of chemical structures (Z. Tribak et al., 2017).

Synthesis of Spiroindolinones

  • Research Focus: Involved the synthesis of 5-chloro-3H-spiro-[1,3-benzothiazole-2,3′-indole]-2′(1′H)-one derivatives, demonstrating the chemical versatility of 5-chloro-3-methyl-1H-indole in creating complex molecular structures with potential pharmacological applications (Görkem Ermut et al., 2014).

Safety And Hazards

The compound has a GHS07 pictogram, indicating that it can cause harm if swallowed . The precautionary statements include avoiding breathing dust, mist, gas or vapors, and avoiding contact with skin and eyes .

Future Directions

Indole derivatives, including 5-chloro-3-methyl-1H-indole, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .

properties

IUPAC Name

5-chloro-3-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWEBJGCQVFUVQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50452050
Record name 5-chloro-3-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-3-methyl-1H-indole

CAS RN

71095-42-6
Record name 5-chloro-3-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-3-methyl-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
M Akkurt, M Zopun, G Capan… - … Section E: Structure …, 2013 - scripts.iucr.org
… A mixture of 5-chloro-3-methyl-1H-indole-2-carbohydrazide (0.005 mol) and cyclohexanone (0.006 mol) in 15 ml of absolute ethanol was heated under reflux for 3 h. The crude product …
Number of citations: 2 scripts.iucr.org
S Mishra, A Sahu, A Kaur, M Kaur… - Current Topics in …, 2023 - ingentaconnect.com
… Methyl 5-chloro-3-methyl1H-indole-2-carboxylate was obtained as the cyclised product that was further hydrolysed under alkaline conditions to furnish 5-chloro-3-methyl-1H-indole-2-…
Number of citations: 3 www.ingentaconnect.com
R Nirogi, A Shinde, A Daulatabad… - Journal of Medicinal …, 2012 - ACS Publications
Our initial findings around aryl sulfonamide series led to N-(3,5-dichloro-2-methoxyphenyl)-3-(1-methylpiperidin-4-ylamino)-4-methoxy benzenesulfonamide as potent and selective 5-…
Number of citations: 27 pubs.acs.org
G Cihan-Üstündağ, M Zopun, E Vanderlinden… - Bioorganic & medicinal …, 2020 - Elsevier
… The Fischer indole synthesis was carried out in acidic media to cyclize 1 into ethyl 5-chloro-3-methyl-1H-indole-2-carboxylate (2). Subsequent exposure of 2 to an excess of hydrazine …
Number of citations: 20 www.sciencedirect.com
Y Fan, E Zhang, H Guo, N Mu, D Chen… - Chinese Journal of …, 2020 - sioc-journal.cn
… 5-Chloro-3-methyl-1H-indole-2-carboxylic acid (a-1): 0.88 g, 85% yield. 1H NMR (500 MHz, DMSO-d6) δ: 13.05 (s, 1H), 11.59 (s, 1H), 7.70 (dd, J=2.0 Hz, 1H), 7.39 (dd, J=8.7, 0.6 Hz, 1H…
Number of citations: 4 sioc-journal.cn
K Kobayashi, K Ezaki, D Hanioka… - Helvetica Chimica …, 2015 - Wiley Online Library
A series of 6‐aminoindolo[2,1‐a]isoquinoline‐5‐carbonitriles 4 have been prepared by treatment of 2‐(2‐bromophenyl)‐1H‐indoles 1, available from 1‐(2‐bromophenyl)ethanones or 1…
Number of citations: 3 onlinelibrary.wiley.com
LH Al-Wahaibi, YA Mostafa, MH Abdelrahman… - Pharmaceuticals, 2022 - mdpi.com
The apoptotic antiproliferative actions of our previously reported CB1 allosteric modulators 5-chlorobenzofuran-2-carboxamide derivatives VIIa–j prompted us to develop and synthesise …
Number of citations: 11 www.mdpi.com
RJ Myerson - 2017 - etheses.bham.ac.uk
This thesis reports the Structure Activity Relationship study that was performed upon the 5-substituted-indole core as a means to identify Negative Allosteric Modulators of the human 5-…
Number of citations: 3 etheses.bham.ac.uk
DD Manning, C Guo, Z Zhang, KN Ryan… - Bioorganic & Medicinal …, 2014 - Elsevier
… Methyl 1H-indole-7-carboxylate, 13 methyl 5-chloro-3-methyl-1H-indole-7-carboxylate, 14 methyl 5-fluoro-1H-indazole-7-carboxylate, 14 and methyl 5-chloro-1H-indazole-7-carboxylate…
Number of citations: 7 www.sciencedirect.com
V Srinivasulu, I Shehadeh, MA Khanfar… - The Journal of …, 2018 - ACS Publications
… K 2 CO 3 (2.2 mmol) at 0 C was added to a solution of 5-chloro-3-methyl-1H-indole-2-carbaldehyde (2 mmol) in DMF (14 mL). After 30 min, a solution of methyl trans-4-bromo-2-…
Number of citations: 22 pubs.acs.org

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